molecular formula C19H10Cl2FN3O2 B10927526 5-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

5-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B10927526
M. Wt: 402.2 g/mol
InChI Key: XDJVBTOPJHDZSN-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid: is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a pyrazolo[1,5-a]pyrimidine core, with a carboxylic acid functional group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyrimidine and hydrazine derivatives, under acidic or basic conditions.

    Introduction of the Dichlorophenyl and Fluorophenyl Groups: This can be achieved through electrophilic aromatic substitution reactions, where the pyrazolo[1,5-a]pyrimidine core is reacted with 2,4-dichlorobenzene and 4-fluorobenzene in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential biological activity. It can serve as a lead compound for the development of new drugs or as a probe to study biological processes.

Medicine

In medicine, derivatives of this compound may be investigated for their therapeutic potential. They could be explored as potential treatments for various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers, dyes, and coatings. Its unique chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid lies in the combination of dichlorophenyl and fluorophenyl groups attached to the pyrazolo[1,5-a]pyrimidine core. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H10Cl2FN3O2

Molecular Weight

402.2 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C19H10Cl2FN3O2/c20-11-3-6-13(14(21)7-11)16-8-17(19(26)27)25-18(23-16)9-15(24-25)10-1-4-12(22)5-2-10/h1-9H,(H,26,27)

InChI Key

XDJVBTOPJHDZSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CC(=NC3=C2)C4=C(C=C(C=C4)Cl)Cl)C(=O)O)F

Origin of Product

United States

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